4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
Description
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a quinoline core
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H23N3/c1-4-10-20(11-5-1)17-14-18(21-12-6-7-13-21)19-16-9-3-2-8-15(16)17/h2-3,8-9,14H,1,4-7,10-13H2 |
InChI Key |
PVTFTTZKKLYQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings can be introduced through nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with piperidine and pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-yl)quinoline
- 2-(Pyrrolidin-1-yl)quinoline
- 4-(Morpholin-1-yl)quinoline
Uniqueness
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct steric and electronic properties. This dual functionality allows for more versatile interactions with biological targets and materials, making it a valuable compound in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
